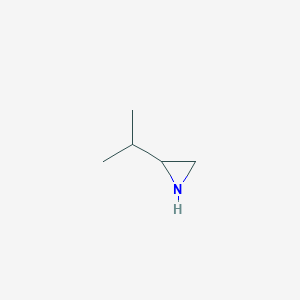
Piperidine, monopicrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, monopicrate is a chemical compound that belongs to the class of heterocyclic organic compounds. Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge. The monopicrate derivative involves the addition of a picrate group, which is a nitro-substituted phenol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Piperidine, monopicrate can be synthesized through several methods. One common approach involves the reaction of piperidine with picric acid (2,4,6-trinitrophenol) under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the monopicrate derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Piperidine, monopicrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups in the picrate moiety to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
科学研究应用
Piperidine, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of piperidine, monopicrate involves its interaction with specific molecular targets. The picrate moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their function. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness
Piperidine, monopicrate is unique due to the presence of the picrate group, which imparts distinct chemical and biological properties. The combination of the piperidine ring and the picrate moiety makes it a versatile compound with a wide range of applications in research and industry.
属性
CAS 编号 |
6091-49-2 |
|---|---|
分子式 |
C11H14N4O7 |
分子量 |
314.25 g/mol |
IUPAC 名称 |
piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2 |
InChI 键 |
FWKSXMLAUFVOEY-UHFFFAOYSA-N |
规范 SMILES |
C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)







![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)



